molecular formula C19H19N3O2 B2462791 benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-70-0

benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2462791
CAS No.: 946329-70-0
M. Wt: 321.38
InChI Key: PWNKVJZZKFVXFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and an alkyne .

Scientific Research Applications

  • Synthesis and Chemical Properties : The preparation of substituted 1-benzyl-1H-1,2,3-triazoles, including those similar to the compound , has been improved by reacting benzyl azides with active methylene compounds. This method provides better yields and extends the scope of the Dimroth Reaction, leading to various 1H-1,2,3-triazoles usually in good yield (Cottrell et al., 1991).

  • Luminescence Sensing : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, related to the compound , have been found to be sensitive to benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

  • Molecular Rearrangements : Studies on 1-substituted-4-iminomethyl-1,2,3-triazoles have shown that they can undergo rearrangements when heated in specific conditions. These rearrangements are influenced by the electronic properties of the substituent, which has implications for synthesizing different triazole derivatives (L'abbé et al., 1990).

  • Catalyst Activation : Certain triazole-based organochalcogen ligand complexes have been explored for catalyst activation. These complexes have been utilized for various oxidation and hydrogenation processes, demonstrating the potential of triazole derivatives in catalytic applications (Saleem et al., 2014).

  • Antifungal Agents : Triazole derivatives have been synthesized for potential use as antifungal agents. Their in vitro activity against various fungal and bacterial strains has been evaluated, showing promising results in comparison to standard drugs (Nikalje et al., 2015).

  • Agricultural Applications : Certain 1,2,3-triazole derivatives have been used in the development of nanoparticle systems for the sustained release of fungicides. This indicates the potential of these compounds in agricultural applications, particularly in plant disease prevention and control (Campos et al., 2015).

Properties

IUPAC Name

benzyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-9-10-17(11-14(13)2)22-15(3)18(20-21-22)19(23)24-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNKVJZZKFVXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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